3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a bromine atom on the para position of one phenyl ring and a methoxy group on the meta position of another phenyl ring, connected by a three-carbon chain with a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring.
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Step 1: Preparation of 4-Bromobenzoyl Chloride
- React 4-bromobenzoic acid with thionyl chloride (SOCl2) to form 4-bromobenzoyl chloride.
- Reaction conditions: Reflux the mixture for several hours.
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Step 2: Friedel-Crafts Acylation
- React 4-bromobenzoyl chloride with 3-methoxybenzene in the presence of aluminum chloride (AlCl3).
- Reaction conditions: Maintain the reaction mixture at a low temperature (0-5°C) initially, then allow it to warm to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Employing automated systems for precise control of temperature and reagent addition.
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic position, to form corresponding carboxylic acids or alcohols.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-ol.
Substitution: Formation of compounds like 3-(4-Aminophenyl)-1-(3-methoxyphenyl)propan-1-one.
Scientific Research Applications
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
- 3-(4-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
- 3-(4-Methylphenyl)-1-(3-methoxyphenyl)propan-1-one
Uniqueness
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVLSASVXCWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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